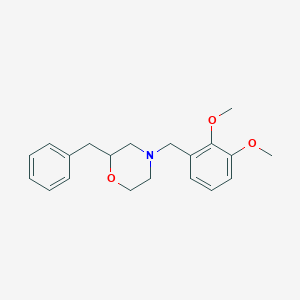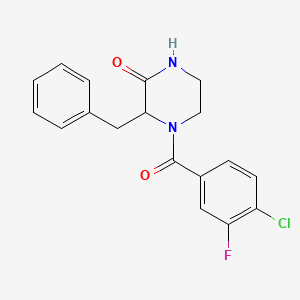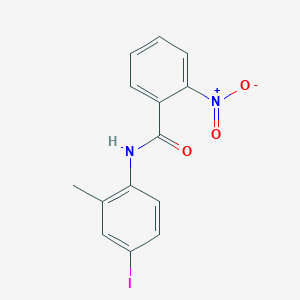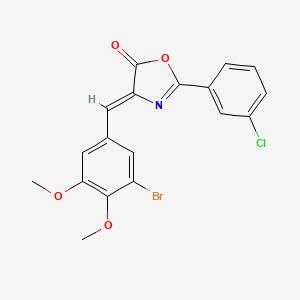![molecular formula C13H18N2O2 B6056245 2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol](/img/structure/B6056245.png)
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a morpholine group attached to the phenol ring through an iminomethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol typically involves the reaction of 2,6-dimethylphenol with morpholine in the presence of a suitable catalyst. One common method is the condensation reaction, where 2,6-dimethylphenol is reacted with morpholine under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out in an inert solvent like toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iminomethyl group can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学的研究の応用
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,6-dimethylphenol: A precursor in the synthesis of 2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol.
4-morpholinylphenol: A compound with similar structural features but lacking the dimethyl groups.
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol: Another phenolic compound with different substituents.
Uniqueness
This compound is unique due to the presence of both the morpholine and iminomethyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-12(8-11(2)13(10)16)9-14-15-3-5-17-6-4-15/h7-9,16H,3-6H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISMYDMRFFSSY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=N/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)

![4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B6056180.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6056189.png)


![4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)

![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)

